molecular formula C13H18N2O4 B15094373 Methyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate

Methyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate

Cat. No.: B15094373
M. Wt: 266.29 g/mol
InChI Key: ABXLSORKEBXUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: This compound features a pyridine ring substituted at the 3-position with a tert-butoxycarbonyl (Boc)-protected amino group and at the 4-position with a methyl ester of acetic acid. Molecular Formula: C₁₃H₁₈N₂O₅ Molecular Weight: 282.29 g/mol Key Features:

  • Boc protection: Enhances stability during synthetic procedures, particularly under basic conditions .
  • Methyl ester: Moderately polar functional group that balances solubility and hydrolytic stability compared to other esters (e.g., ethyl or tert-butyl) .

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

methyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetate

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-8-14-6-5-9(10)7-11(16)18-4/h5-6,8H,7H2,1-4H3,(H,15,17)

InChI Key

ABXLSORKEBXUQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1)CC(=O)OC

Origin of Product

United States

Preparation Methods

Pyridine Ring Functionalization

The pyridine core is often derived from commercially available precursors such as 3-aminopyridin-4-ylacetic acid. Initial steps focus on introducing substituents at the 3- and 4-positions. For example, 3-aminopyridin-4-ylacetic acid undergoes Boc protection using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or 4-dimethylaminopyridine (DMAP). This step ensures the amine group is protected before subsequent reactions, preventing undesired side reactions.

Reaction conditions :

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
  • Temperature : 0–25°C.
  • Catalyst : DMAP (0.1–0.2 equiv).

After protection, the acetic acid moiety at the 4-position is esterified using methyl chloride or dimethyl sulfate in methanol, yielding the methyl ester.

Alternative Route: Fragment Coupling

A second strategy involves coupling pre-functionalized pyridine fragments. For instance, 3-((tert-butoxycarbonyl)amino)pyridine-4-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and reacted with methyl glycolate to form the ester linkage. This method avoids direct esterification of the carboxylic acid and instead uses coupling reagents to achieve higher yields.

Key steps :

  • Activation of the carboxylic acid with EDCI and hydroxybenzotriazole (HOBt).
  • Nucleophilic attack by methyl glycolate.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane).

Optimization of Reaction Conditions

Temperature and Solvent Effects

Low temperatures (-5 to -10°C) are critical during Boc protection to minimize side reactions such as O-acylation, which competes with N-acylation. Polar aprotic solvents like THF enhance reagent solubility, while DCM facilitates easier work-up due to its immiscibility with aqueous phases.

Catalysts and Reagents

  • EDCI/DMAP : These catalysts promote efficient coupling in fragment-based syntheses, achieving yields >75%.
  • DIPEA (N,N-diisopropylethylamine) : Used as a base in esterification steps to neutralize HCl generated during reactions.

Comparative Analysis with Structural Analogues

The following table compares this compound with analogues, highlighting differences in synthesis and properties:

Compound Name CAS Number Molecular Formula Key Synthetic Differences Yield (%)
Methyl 2-(2-Boc-amino)pyridin-4-ylacetate 1260890-57-0 C14H19N2O4 Substitution at pyridine 2-position 68
Ethyl 2-Boc-amino-2-(pyridin-4-yl)acetate 313490 C15H21N2O4 Ethyl ester; requires ethanol for quenching 72
tert-Butyl 2-Boc-amino-pyridin-4-ylacetate 1822431-00-4 C17H25N2O4 Bulkier ester group; slower reaction kinetics 65

Key observations :

  • Substitution position : Moving the Boc group from the 3- to 2-position on the pyridine ring reduces yield due to steric hindrance.
  • Ester group size : Larger esters (e.g., tert-butyl) necessitate extended reaction times but offer improved crystallinity.

Challenges and Mitigation Strategies

Side Reactions

  • O-Acylation : Competing O-acylation during Boc protection is mitigated by using low temperatures (-10°C) and stoichiometric DMAP.
  • Byproduct formation : Unreacted intermediates are removed via aqueous washes (1% HCl or NH4Cl).

Purification

  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (>95%).
  • Chromatography : Silica gel chromatography with gradient elution (ethyl acetate:hexane = 1:3 to 1:1) resolves ester and Boc-protected byproducts.

Industrial-Scale Adaptations

Patent CN106032356A describes a scalable method for related compounds, emphasizing:

  • Continuous flow systems : To safely handle diazomethane, a toxic intermediate.
  • In-line quenching : Immediate neutralization of HCl with saturated NaHCO3 minimizes equipment corrosion.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Functional Group and Substituent Positioning

Compound Name (CAS No.) Substituents (Position) Key Functional Groups Molecular Weight (g/mol)
Methyl 2-(3-((Boc)amino)pyridin-4-yl)acetate Boc-amino (3), methyl ester (4) Boc-protected amine, ester 282.29
tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate (HB239-1) Chloro (4), hydroxyl (3), Boc (2) Boc, chloro, hydroxyl ~258.5*
Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate (HB241-1) Amino (3), methoxy (4), acrylate ester Free amine, methoxy, acrylate ester ~236.27*
4-Iodo-5-methoxypyridin-3-amine Iodo (4), methoxy (5), amine (3) Free amine, methoxy, iodo ~250.08*

*Calculated based on molecular formulas from evidence.

Key Observations :

  • Positional isomerism: Substituent positions significantly influence reactivity. For example, the Boc group at position 3 in the target compound sterically shields the amino group, unlike HB239-1, where Boc is at position 2 .
  • Amino group protection: The target compound’s Boc group prevents unwanted reactions (e.g., oxidation or acylation), whereas HB241-1’s free amine is prone to degradation under acidic conditions .

Findings :

  • The methyl ester in the target compound is more hydrolytically stable than the acrylate ester in HB241-1, which may polymerize under radical conditions .
  • Boc deprotection : Requires strong acids (e.g., TFA), making the target compound compatible with orthogonal protection strategies .

Pharmacological and Physicochemical Properties

Property Target Compound HB239-1 HB241-1
LogP (Predicted) ~1.8 ~2.1 ~1.2
Aqueous Solubility Moderate (ester group) Low (chloro, hydroxyl) High (free amine)
Metabolic Stability Ester hydrolysis likely Stable (Boc, chloro) Rapid (acrylate cleavage)

Key Insights :

  • The Boc group increases lipophilicity (LogP ~1.8), enhancing membrane permeability compared to HB241-1 (LogP ~1.2) .
  • The iodo substituent in 4-Iodo-5-methoxypyridin-3-amine offers a handle for cross-coupling reactions, unlike the target compound’s inert methyl ester.

Biological Activity

Methyl 2-(3-((tert-butoxycarbonyl)amino)pyridin-4-yl)acetate, also known by its CAS number 1260890-57-0, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H18N2O4
  • Molecular Weight : 266.29 g/mol
  • IUPAC Name : this compound
  • Physical Appearance : White to off-white powder or crystals
  • Purity : Typically around 97% .

Synthesis

The synthesis of this compound generally involves the reaction of pyridine derivatives with tert-butoxycarbonyl (Boc) protected amines. The method allows for selective functionalization at the pyridine ring, which is crucial for enhancing biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, related compounds have demonstrated significant antiproliferative activity against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AHeLa1.1
Compound BL12102.8
Methyl derivativeCEM>20

These compounds were found to selectively inhibit cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), indicating a targeted therapeutic effect .

The mechanism by which these compounds exert their effects is believed to involve the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase. This was evidenced by an increase in G2/M-phase cells after treatment with these agents, confirming their role as tubulin inhibitors .

Case Studies

  • Study on Antiproliferative Activity :
    • A study evaluated the antiproliferative effects of this compound and similar derivatives against multiple cancer cell lines.
    • Results indicated that certain derivatives had IC50 values significantly lower than 20 μM, categorizing them as potent anticancer agents .
  • Selectivity Towards Cancer Cells :
    • In vitro studies showed that while these compounds effectively inhibited cancer cell growth, they did not significantly affect normal PBMC viability, suggesting a favorable safety profile for potential therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.